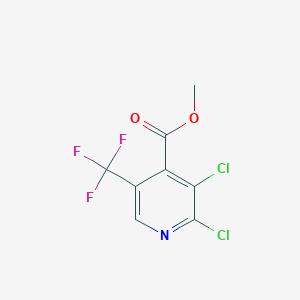

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Description

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (CAS: 1198475-29-4, InChIKey: BWMJZDYFJMJDNE-UHFFFAOYSA-N) is a fluorinated pyridine derivative characterized by a trifluoromethyl group at the 5-position, chlorine substituents at the 2- and 3-positions, and a methyl ester at the 4-position. This compound is widely utilized in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution reactions . Commercial availability is noted across eight suppliers, reflecting its industrial relevance .

Properties

IUPAC Name |

methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRVJEBAEWKDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147979-43-8 | |

| Record name | methyl 2,3-dichloroS-(trifluoromethyl) isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Fluorination of Pyridine Derivatives

Starting Material:

The synthesis typically begins with a pyridine derivative, such as 2,3-dichloro-5-(trichloromethyl)pyridine, which is obtained through chlorination of precursors like nicotinic acid or related pyridine compounds.

Chlorination Process:

A notable method involves chlorinating pyridine derivatives using phosphorus trichloride (PCl₃) or chlorine gas under elevated temperatures and pressures. For example, one process uses PCl₃ at around 120°C in a jacketed autoclave, with chlorine gas introduced at elevated temperatures (~180°C) for extended durations (up to 144 hours) to achieve selective chlorination at desired positions (source,).

Fluorination Step:

Subsequently, fluorination is performed using hydrofluoric acid gas or fluorinating agents like hydrogen fluoride (HF) or fluorohydric acid. This step converts the chlorinated pyridine into the trifluoromethyl-substituted pyridine, often under controlled heating and in specialized reactors to ensure selectivity and safety. The fluorination reaction typically involves heating the chlorinated intermediate with HF gas, with reaction conditions optimized around 75–80°C and controlled HF flow rates, as indicated in patent CN106008330A ().

Conversion to Trifluoromethylpyridine Derivative

Preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine:

The chlorination-fluorination sequence yields 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as the key intermediate for subsequent esterification. The process involves:

- Chlorination of pyridine derivatives with PCl₃ or Cl₂.

- Fluorination using HF or related fluorinating agents.

- Purification via distillation or chromatography to isolate the trifluoromethylpyridine.

Data from patent CN106008330A indicates that the chlorination step involves a controlled addition of chlorine gas at 75–80°C, with reaction times extending to several hours to ensure complete substitution.

Esterification to Form Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Esterification Methods:

The esterification of the trifluoromethylpyridine intermediate to form methyl ester derivatives involves standard esterification techniques:

Reaction with methyl alcohol (methanol):

The trifluoromethylpyridine derivative is reacted with excess methanol in the presence of a catalyst such as sulfuric acid or under reflux conditions. Alternatively, activation with reagents like thionyl chloride converts the acid or acid chloride intermediates into methyl esters.Carbon monoxide (CO) mediated methods:

Some advanced methods utilize carbon monoxide under pressure with palladium catalysts to convert the pyridine derivative into the methyl ester, as described in patent EP2920150NWB1 ().

Sample Procedure:

A typical process involves dissolving the chlorinated and fluorinated pyridine in methanol, adding a palladium catalyst, and subjecting the mixture to high-pressure CO (around 70 bar) at elevated temperatures (~130°C) for extended periods (up to 18 hours). Post-reaction, the mixture is purified by distillation or chromatography to isolate the methyl ester.

Summary of Key Reaction Conditions and Data

Additional Research Findings and Data

Patents and Literature:

The process described in patent CN106008330A emphasizes the importance of controlled chlorination and fluorination steps, with specific reaction parameters to optimize yield and selectivity.

Patent EP2920150NWB1 details the conversion of 2-trifluoromethyl pyridine derivatives into esters via catalytic carbonylation, offering an alternative route to methyl esters.Research Data: Studies indicate that fluorination of chlorinated pyridine intermediates is sensitive to reaction conditions, with temperature and fluorinating agent flow rates critically affecting the yield of the trifluoromethylated product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in these reactions include copper chloride for diazotization and hydrofluoric acid for fluorination. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Agrochemicals

MDCI is primarily recognized for its applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The compound's lipophilicity, enhanced by its halogenated structure, allows it to effectively penetrate plant membranes, making it suitable for targeting specific biochemical pathways in pests and weeds.

- Case Study : Research has shown that compounds similar to MDCI exhibit effective herbicidal activity against various weed species, suggesting that MDCI could be optimized for similar applications.

Biochemical Research

MDCI has been investigated for its interactions with biological macromolecules such as enzymes and proteins. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for studying metabolic disorders.

- Enzyme Inhibition : Preliminary studies indicate that MDCI can inhibit enzymes critical for cellular metabolism, which may lead to therapeutic applications in managing metabolic diseases.

Pharmaceutical Development

The compound's structural features allow it to serve as a scaffold for drug development. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making MDCI a valuable target in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its unique physicochemical properties, which enhance its biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its effectiveness as a pesticide or pharmaceutical agent .

Comparison with Similar Compounds

Structural and Functional Insights:

- Reactivity : The methyl ester derivative exhibits moderate reactivity compared to the acyl chloride, which is highly reactive in nucleophilic acyl substitutions. The amide and carboxylic acid analogs are less reactive, making them suitable for stable intermediates in drug discovery .

- Commercial Viability : The methyl ester’s higher supplier count (8 vs. 4–6 for analogs) underscores its broader utility. However, discontinuation by some suppliers may reflect regulatory or synthetic hurdles (e.g., purification challenges due to halogenated byproducts) .

- Applications :

Research and Analytical Considerations

Analytical services for the methyl ester include NMR, HPLC, and LC-MS, ensuring rigorous quality control in industrial and academic settings . In contrast, analogs like the acyl chloride may require specialized handling (e.g., inert atmospheres) during analysis due to their sensitivity to moisture .

Biological Activity

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a compound of significant interest in the fields of biochemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with dichloro and trifluoromethyl substituents. This combination may enhance its chemical reactivity and biological interactions compared to similar compounds. The presence of halogenated groups often influences the compound's lipophilicity and ability to interact with biological macromolecules, such as enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and signaling pathways.

- Cellular Effects : Studies indicate that the compound can modulate gene expression related to metabolic processes, influencing various cellular functions. It has been observed to affect the expression levels of genes involved in critical metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been assessed through minimum inhibitory concentration (MIC) studies. While specific MIC values for this compound are not extensively documented, related compounds have shown moderate to good antimicrobial activity .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values lower than standard chemotherapeutic agents, indicating possible effectiveness in cancer treatment .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on the interaction of this compound with specific enzymes revealed that it could effectively inhibit metabolic enzymes, leading to significant changes in cellular metabolism.

- Toxicity Assessments : Research involving animal models has shown that at low doses, the compound modulates biochemical pathways without causing significant toxicity. However, higher doses may lead to adverse effects that need further exploration.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted how small changes in molecular structure can significantly impact biological activity. This suggests that this compound may also benefit from structural modifications to enhance its efficacy .

Summary of Biological Activities

Q & A

Q. Methodology :

- Route 1 : Chlorination/fluorination of 3-picoline followed by aromatic chlorination. This involves halogen exchange reactions under controlled conditions to introduce Cl and CF₃ groups .

- Route 2 : Cyclo-condensation of trifluoromethyl building blocks with chlorinated precursors. For example, alkali fusion of 2-chloro-5-nitrobenzenesulfonic acid with 2,3-dichloro-5-(trifluoromethyl)pyridine .

- Key Parameters : Temperature control (80–120°C), use of catalysts like FeCl₃ for chlorination, and inert atmospheres to prevent decomposition .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Picoline halogenation | 65–75 | ≥98 | Byproduct formation (e.g., over-chlorination) | |

| Cyclo-condensation | 70–85 | ≥95 | Requires precise stoichiometry |

Basic: How is 2,3,5-DCTF characterized analytically?

Q. Methodology :

- NMR : ¹⁹F NMR distinguishes CF₃ groups (δ -60 to -65 ppm); ¹H NMR identifies aromatic protons (δ 8.5–9.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 215.99 (M⁺) .

- Chromatography : HPLC (C18 column, MeCN/H₂O mobile phase) monitors purity (retention time ~6.2 min) .

Basic: What are the primary research applications of 2,3,5-DCTF?

Q. Applications :

- Agrochemical Intermediates : Synthesis of fluopyram (fungicide) via condensation with ethyl-2-cyanoacetate, followed by reduction and deprotection .

- Herbicide Development : Acts as a precursor for trifluoromethylpyridine-based herbicides targeting acetyl-CoA carboxylase .

Basic: What safety protocols are critical for handling 2,3,5-DCTF?

Q. Methodology :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Hazard Mitigation : Use PPE (gloves, goggles), avoid inhalation (H332), and ensure proper ventilation (P261) .

Advanced: How can synthesis yields be optimized while minimizing byproducts?

Q. Methodology :

- Kinetic Control : Gradual addition of chlorinating agents (e.g., Cl₂ gas) to prevent over-chlorination .

- Catalytic Systems : Use of Pd/C or CuCl₂ to enhance regioselectivity during fluorination .

- In Situ Monitoring : FTIR tracks CF₃ group formation (C-F stretch at 1150 cm⁻¹) .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting point)?

Q. Methodology :

- Data Validation : Cross-reference CAS 69045-84-7 entries (e.g., mp 8–9°C in vs. liquid state in ).

- Purity Assessment : Recrystallize samples from hexane/EtOAc and re-measure using DSC for accurate mp determination .

Advanced: What role does 2,3,5-DCTF play in multi-step syntheses like fluopyram production?

Q. Methodology :

- Step 1 : Condensation with ethyl-2-cyanoacetate to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile .

- Step 2 : Reduction using NaBH₄/NiCl₂ to yield the amine intermediate.

- Step 3 : Reaction with 2-(trifluoromethyl)benzoyl chloride for final product assembly .

Advanced: How are hazardous byproducts (e.g., polychlorinated derivatives) managed?

Q. Methodology :

- Chromatographic Separation : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates target compound .

- Waste Treatment : Alkaline hydrolysis (NaOH/EtOH) degrades chlorinated byproducts .

Advanced: What stabilizers or conditions prevent decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.